molecular formula C28H23ClN2O4S B388965 ethyl 2-(4-chlorobenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 2-(4-chlorobenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B388965
M. Wt: 519g/mol
InChI Key: LDAGZTWPLBKXAA-HZHRSRAPSA-N
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Description

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-chlorobenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The key steps may include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of substituents: The chlorobenzylidene, methoxynaphthalenyl, and other groups are introduced through various substitution reactions.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the carbonyl group to alcohol.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action of ethyl 2-(4-chlorobenzylidene)-5-(4-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition or activation of enzymes: Modulating biochemical pathways.

    Binding to receptors: Altering cellular signaling.

    Interacting with DNA or RNA: Affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures.

    Benzylidene derivatives: Compounds with similar substituents.

    Naphthalenyl derivatives: Compounds with similar aromatic rings.

Uniqueness

Ethyl (2E)-2-(4-chlorobenzylidene)-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C28H23ClN2O4S

Molecular Weight

519g/mol

IUPAC Name

ethyl (2E)-2-[(4-chlorophenyl)methylidene]-5-(4-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C28H23ClN2O4S/c1-4-35-27(33)24-16(2)30-28-31(26(32)23(36-28)15-17-9-11-18(29)12-10-17)25(24)21-13-14-22(34-3)20-8-6-5-7-19(20)21/h5-15,25H,4H2,1-3H3/b23-15+

InChI Key

LDAGZTWPLBKXAA-HZHRSRAPSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=CC=C(C=C5)Cl)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)/C(=C\C5=CC=C(C=C5)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C4=CC=CC=C34)OC)C(=O)C(=CC5=CC=C(C=C5)Cl)S2)C

Origin of Product

United States

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